2,2,3,3,3-pentafluoropropyl carbonochloridate

Chiral amino acid analysis GC enantiomer separation Chirasil-Val capillary column

2,2,3,3,3-Pentafluoropropyl carbonochloridate (synonym: pentafluoropropyl chloroformate, PFPCF) is a fluorinated alkyl chloroformate with molecular formula C₄H₂ClF₅O₂ and molecular weight 212.50 g/mol. It belongs to the fluoroalkyl chloroformate class of derivatization reagents, characterized by a reactive chloroformate group (–O–C(=O)–Cl) esterified to a partially fluorinated propyl chain bearing five fluorine atoms, which confers enhanced volatility and distinct chromatographic properties on its derivatives.

Molecular Formula C4H2ClF5O2
Molecular Weight 212.5 g/mol
CAS No. 1025495-74-2
Cat. No. B1471679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,3-pentafluoropropyl carbonochloridate
CAS1025495-74-2
Molecular FormulaC4H2ClF5O2
Molecular Weight212.5 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)OC(=O)Cl
InChIInChI=1S/C4H2ClF5O2/c5-2(11)12-1-3(6,7)4(8,9)10/h1H2
InChIKeyYEYFLYDQBAHTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,3-Pentafluoropropyl Carbonochloridate (CAS 1025495-74-2): A Specialized Fluoroalkyl Chloroformate for Chiral Amino Acid Derivatization in GC Analysis


2,2,3,3,3-Pentafluoropropyl carbonochloridate (synonym: pentafluoropropyl chloroformate, PFPCF) is a fluorinated alkyl chloroformate with molecular formula C₄H₂ClF₅O₂ and molecular weight 212.50 g/mol [1]. It belongs to the fluoroalkyl chloroformate class of derivatization reagents, characterized by a reactive chloroformate group (–O–C(=O)–Cl) esterified to a partially fluorinated propyl chain bearing five fluorine atoms, which confers enhanced volatility and distinct chromatographic properties on its derivatives . The compound is primarily utilized in analytical chemistry as a derivatizing agent that enables rapid, aqueous-phase conversion of polar, multifunctional analytes—particularly amino acids—into volatile, GC-compatible derivatives suitable for chiral separation on polysiloxane-based capillary columns.

Why Generic Alkyl Chloroformates Cannot Substitute 2,2,3,3,3-Pentafluoropropyl Carbonochloridate in Chiral GC Amino Acid Analysis


Fluoroalkyl chloroformates such as PFPCF are not interchangeable with conventional alkyl chloroformates (e.g., methyl, ethyl, or propyl chloroformate) or even with more heavily fluorinated analogs (e.g., heptafluorobutyl chloroformate) for chiral amino acid analysis. The specific fluorination pattern on the propyl chain—five fluorine atoms on a three-carbon backbone—produces a unique combination of derivative volatility, chiral stationary phase interaction, and reaction selectivity that differs materially from both non-fluorinated reagents and C₄F₇ reagents [1]. Non-fluorinated propyl chloroformate (PCF) yields derivatives suitable only for achiral amino acid quantification and fails to resolve enantiomeric pairs on Chirasil-Val columns [2]. Conversely, heptafluorobutyl chloroformate (HFBCF), while more reactive, produces derivatives with altered retention and resolution characteristics that can compromise separation quality for specific amino acid pairs, notably threonine, where PFPCF provides a distinct resolution-temperature profile [1]. Selection of the wrong chloroformate directly impacts enantiomeric resolution, detection limits, and chromatographic run time, making reagent choice a critical procurement decision.

Quantitative Differentiation Evidence: 2,2,3,3,3-Pentafluoropropyl Carbonochloridate vs. Closest Comparators


Chiral Enantiomeric Separation of Amino Acids: PFPCF Enables Chirasil-Val Resolution Where Non-Fluorinated Propyl Chloroformate Fails

In a direct within-study comparison using identical cyanobacterial sample extracts, propyl chloroformate (PCF) was employed exclusively for achiral identification and quantification of amino acids by GC/MS and GC/FID, whereas PFPCF was required to achieve chiral separation of D- and L-amino acid enantiomers on a Chirasil-Val capillary column [1]. The PFPCF derivatives provided sufficient volatility and chiral discrimination to resolve 17 enantiomeric pairs on Chirasil-Val under isothermal conditions, with enantiomeric resolution (R) values ranging from 0.44 to 4.62 [2]. In contrast, PCF derivatives lack the fluorinated chain necessary for adequate interaction with the chiral stationary phase, rendering them unsuitable for enantiomeric separation on this column type [1].

Chiral amino acid analysis GC enantiomer separation Chirasil-Val capillary column

Threonine Enantiomer Resolution: PFPCF vs. Heptafluorobutyl Chloroformate (HFBCF) Shows Distinct Temperature-Resolution Profiles

A cross-study comparison of threonine enantiomer separation reveals a differentiated performance profile between PFPCF and HFBCF. PFPCF derivatives of threonine (Thr) yielded an enantiomeric resolution of R = 2.55 at an isothermal column temperature of 150°C [1]. In contrast, HFBCF derivatives achieved a higher resolution of R = 3.32 but required a lower temperature of 130°C, reflecting HFBCF's higher intrinsic reactivity toward the Thr side-chain hydroxyl group and more efficient alkylation [1]. This tradeoff demonstrates that the two reagents are not functionally equivalent: HFBCF provides higher resolution for Thr but operates under different thermal conditions that may affect co-elution patterns of other analytes in a multi-component mixture.

Threonine enantiomer separation Fluoroalkyl chloroformate comparison Chiral GC

Derivatization Speed in Aqueous Media: PFPCF Completes Amino Acid Conversion Within Seconds, Enabling Sub-15-Minute Total Analysis

PFPCF mediates instantaneous conversion of amino acids into hydrophobic derivatives directly in water-containing media. The optimized protocol involves simply vortexing the reactive organic phase (isooctane containing PFPCF) with a slightly basified aqueous sample (containing pyridine or 3-picoline catalyst), completing derivatization within seconds [1]. The entire workflow—from raw aqueous sample to GC-injectable organic solution—requires less than 15 minutes, with the chromatographic separation of >30 amino acid derivatives completed in under 10 minutes on a 5% phenylmethylsilicone phase [1]. This compares favorably with traditional silylation protocols (e.g., MSTFA or BSTFA), which typically require 30–60 minutes of heated reaction in anhydrous conditions, and with multi-step acylation-esterification approaches that can exceed 60 minutes of total preparation time [1].

Rapid derivatization Aqueous-phase sample preparation High-throughput GC analysis

Mass Spectrometric Detection Limits: PFPCF Derivatives Achieve Sub-Picomolar LOD for Proline with Linear Range Spanning Three Orders of Magnitude

PFPCF derivatives analyzed by GC-MS with electron impact (EI) ionization demonstrated MS limits of detection (LOD) ranging from 0.03 pmol for proline to approximately 20 pmol for glutamic acid, with a linear quantitation range spanning 0.1 to 100 nmol (three orders of magnitude) and regression coefficients of 0.999–0.953 (histidine as the lower outlier) [1]. For context, a comparable study of highly fluorinated chloroformates (including OFPCF and PFBCF) evaluated by GC-MS in electron capture negative ionization (ECNI) mode reported detection limits of 10–100 fmol for a panel of polar analytes including amino acids and aminoalcohols [2]. PFPCF's LOD of 30 fmol (0.03 pmol) for proline falls within the lower end of this range, demonstrating sensitivity comparable to the best-performing fluorinated chloroformates in the literature.

Trace amino acid detection GC-MS sensitivity Limit of detection

High-Value Application Scenarios for 2,2,3,3,3-Pentafluoropropyl Carbonochloridate Based on Quantitative Differentiation Evidence


Chiral Purity Analysis of Synthetic Peptide Pharmaceuticals (e.g., Carbetocin)

For quality control laboratories analyzing enantiomeric purity in synthetic peptide active pharmaceutical ingredients such as Carbetocin, PFPCF enables rapid chiral GC determination of D/L-amino acid ratios in peptide hydrolysates [1]. The reagent's ability to resolve 17 amino acid enantiomeric pairs on a standard Chirasil-Val column, with derivatization completing in seconds directly in aqueous hydrolysate, eliminates the need for separate achiral and chiral derivatization workflows. The sub-picomolar LOD for key amino acids such as proline (0.03 pmol) ensures detection of trace enantiomeric impurities at levels relevant to ICH Q6A guidelines for chiral drug substance specifications [2].

Environmental Chiral Amino Acid Profiling in Aquatic Food Web Studies

In ecological metabolomics studies requiring determination of D- and L-amino acid enantiomeric ratios in cyanobacterial exudates or natural water samples, PFPCF is the demonstrated reagent of choice. The original 2007 methodology used PFPCF specifically because non-fluorinated propyl chloroformate (PCF) could not achieve chiral separation on Chirasil-Val columns, while PFPCF enabled baseline resolution of 17 enantiomeric pairs under isothermal GC conditions [3]. This application is directly supported by quantitative evidence showing that PCF yields zero enantiomeric resolution on the same chiral phase, establishing PFPCF as functionally non-substitutable for this analytical task [3].

High-Throughput Clinical Amino Acid Profiling in Biological Fluids

Clinical chemistry laboratories performing quantitative amino acid profiling in plasma, urine, or cerebrospinal fluid benefit from PFPCF's combination of aqueous-phase derivatization (no drying step required) and sub-10-minute GC separation of >30 amino acids on a single 5% phenylmethylsilicone column [2]. The linear range of 0.1–100 nmol covers clinically relevant amino acid concentrations without dilution or pre-concentration, and the total sample-to-result time of <15 minutes enables same-day reporting for metabolic disorder screening panels. This throughput is not achievable with traditional silylation-based GC-MS methods requiring anhydrous sample preparation and extended derivatization times [2].

Method Development Where Differential Selectivity Between PFPCF and HFBCF Is Exploited

For analytical method developers optimizing chiral amino acid separations, the documented difference in threonine enantiomer resolution between PFPCF (R = 2.55 at 150°C) and HFBCF (R = 3.32 at 130°C) provides a quantitative basis for reagent selection [1]. When the analytical target profile requires simultaneous elution of threonine enantiomers alongside higher-boiling analytes that demand elevated column temperatures, PFPCF's higher optimal elution temperature (150°C vs. 130°C) can prevent co-elution problems that would occur with HFBCF at its lower optimal temperature. This temperature-resolution tradeoff, backed by precise numerical data, constitutes a rational procurement criterion rather than an arbitrary preference.

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